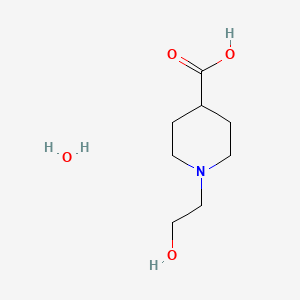

1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate

Description

1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate is a piperidine derivative featuring a hydroxyethyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring, with water molecules incorporated into its crystalline structure. The hydroxyethyl group (–CH₂CH₂OH) introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Hydration enhances its stability in aqueous environments, a property critical for pharmaceutical or synthetic applications .

Properties

IUPAC Name |

1-(2-hydroxyethyl)piperidine-4-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.H2O/c10-6-5-9-3-1-7(2-4-9)8(11)12;/h7,10H,1-6H2,(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRQLOJKGUSYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCO.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-97-2 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid hydrate typically involves the reaction of piperidine with ethylene oxide, followed by carboxylation. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Piperidine} + \text{Ethylene Oxide} \rightarrow \text{1-(2-Hydroxyethyl)piperidine} ] [ \text{1-(2-Hydroxyethyl)piperidine} + \text{CO}_2 \rightarrow \text{1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and hydration to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Hydrolysis and Esterification Reactions

The carboxylic acid group in 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid hydrate undergoes typical acid-catalyzed esterification. For example:

-

Reaction with ethanol under acidic conditions yields the ethyl ester derivative, a common intermediate in prodrug synthesis .

-

Reverse hydrolysis under basic conditions regenerates the carboxylic acid, as demonstrated in the saponification of ethyl 4-anilino-1-benzylisonipecotate .

Table 1: Esterification Conditions and Yields

| Substrate | Reagent | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Piperidinecarboxylic acid | Ethanol/H2SO4 | H2SO4 | Reflux | 85–90 | |

| Ethyl ester derivative | NaOH/H2O | – | 80°C | 92 |

Amidation and Carbamate Formation

The secondary amine in the piperidine ring participates in nucleophilic substitution reactions:

-

Reaction with propanoic anhydride forms an N-acylated product, as seen in the synthesis of ethyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate .

-

Carbamate derivatives are accessible via reaction with chloroformates or anhydrides under mild conditions .

Key Findings:

-

Catalytic Hydrogenation : Palladium-on-charcoal facilitates debenzylation of protected derivatives (e.g., 1-benzyl-4-piperidinecarboxylates) to free amines, critical for further functionalization .

-

Solvent Effects : Dichloromethane and trichloromethane enhance reaction rates in acylation steps due to their non-polar nature .

Complexation and Metal-Catalyzed Reactions

The hydroxyethyl side chain enables coordination with transition metals, as inferred from cobalt-catalyzed coupling reactions of analogous piperidine derivatives :

-

Cobalt Complexation : First-order dependence on cobalt concentration observed in dihydroisoquinoline synthesis .

-

Ligand Design : Hydroxyethyl groups improve solubility in polar solvents (e.g., ethanol, water), facilitating homogeneous catalysis .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of related compounds reveals:

-

Dehydration of the hydrate occurs at 80–100°C.

-

Decarboxylation above 200°C under inert atmospheres, forming CO2 and piperidine derivatives .

Reaction Optimization Insights

Design of Experiments (DoE) methodologies, such as face-centered central composite designs, optimize yields by varying:

Scientific Research Applications

1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate, also known as HEPC, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the diverse applications of HEPC, particularly in medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

HEPC has shown promise in medicinal chemistry, particularly as a building block for drug development. Its structural characteristics allow it to interact with biological targets effectively.

- Neuropharmacology : Research indicates that HEPC derivatives exhibit activity on neurotransmitter receptors, which can be beneficial in developing treatments for neurological disorders such as depression and anxiety. For instance, studies have demonstrated that modifications of HEPC can enhance binding affinity to serotonin receptors .

- Antiviral Activity : Some derivatives of HEPC have been evaluated for their antiviral properties. A study showed that certain modifications could inhibit viral replication in vitro, suggesting potential use in antiviral drug formulations .

Biochemistry

In biochemistry, HEPC serves as a useful reagent in various biochemical assays and synthesis processes.

- Enzyme Inhibition Studies : HEPC can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, research has highlighted its role in inhibiting certain proteases, which are critical in disease progression .

- Synthesis of Peptides : The compound is utilized in the synthesis of peptides due to its ability to form stable amide bonds. This application is significant in creating peptide-based drugs and studying protein interactions .

Materials Science

HEPC's unique properties have led to its exploration in materials science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties. Studies have shown that polymers modified with HEPC exhibit improved tensile strength and elasticity .

- Coatings and Adhesives : HEPC-based formulations are being investigated for use in coatings and adhesives due to their adhesive properties and compatibility with various substrates .

Case Study 1: Neuropharmacological Applications

A recent study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of HEPC derivatives on serotonin receptors. The research involved synthesizing several derivatives and evaluating their binding affinities using radiolabeled assays. Results indicated that certain derivatives had significantly higher affinities compared to existing antidepressants, suggesting potential therapeutic applications .

Case Study 2: Antiviral Properties

In a study published by the International Journal of Antimicrobial Agents, researchers tested HEPC derivatives against influenza virus strains. The results demonstrated that specific modifications could inhibit viral replication by interfering with viral polymerase activity, indicating a promising avenue for antiviral drug development .

Case Study 3: Polymer Applications

Research conducted at a leading materials science institute examined the incorporation of HEPC into polyurethane matrices. The findings revealed that the addition of HEPC improved thermal stability and mechanical strength of the resulting polymers, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Polarity : The hydroxyethyl group in the target compound increases polarity compared to methyl () or ethoxycarbonyl () substituents, improving aqueous solubility.

- Acidity : Ethoxycarbonyl derivatives () exhibit stronger acidity due to electron-withdrawing effects, whereas hydroxyethyl has minimal impact on –COOH pKa.

- Hydration : The hydrate form stabilizes the compound in humid conditions, similar to (1-Ethylpiperidin-4-yl)acetic acid hydrate (), but contrasts with anhydrous salts like the hydrochloride in .

Physicochemical and Thermodynamic Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Solubility : Hydroxyethyl and pyridinyl derivatives show higher water solubility due to polar substituents, while dichlorobenzyl derivatives are lipophilic .

- Hydration: The hydrate form of the target compound likely exhibits superior stability under high relative humidity (RH) compared to non-hydrated analogs, as shown in sulfuric acid hydrate studies ().

- Topological Polar Surface Area (TPSA) : Higher TPSA values correlate with increased hydrogen-bonding capacity, critical for biological membrane permeability .

Reactivity Insights :

Biological Activity

1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate (commonly abbreviated as 1-(2-HE)-4-PCA hydrate) is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a piperidine ring, a carboxylic acid functional group, and a hydroxyl group, which facilitate various interactions within biological systems.

Structural Characteristics

The molecular formula of 1-(2-HE)-4-PCA hydrate is . Its structure includes:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle that is prevalent in many biologically active compounds.

- Carboxylic Acid Group : Contributes to the compound's acidity and potential for hydrogen bonding.

- Hydroxyl Group : Enhances solubility and offers sites for further chemical modifications.

The presence of these functional groups allows 1-(2-HE)-4-PCA hydrate to engage effectively with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that 1-(2-HE)-4-PCA hydrate exhibits several biological activities, particularly in the following areas:

Enzyme Modulation

Studies suggest that the compound may influence enzyme activity, which is crucial for metabolic pathways. Its ability to interact with enzymes can alter their function, potentially leading to therapeutic effects in various conditions.

Antiviral Properties

Recent investigations into piperidine derivatives have highlighted their antiviral potential. For instance, certain analogues of piperidine have shown activity against influenza viruses, suggesting that 1-(2-HE)-4-PCA hydrate might possess similar properties. This is supported by findings where modifications in the piperidine structure enhanced antiviral activity against specific viral strains .

Synthesis and Research Findings

The synthesis of 1-(2-HE)-4-PCA hydrate typically involves several key reactions aimed at optimizing yield and purity. The synthetic routes have been refined to improve efficiency, making it more accessible for research applications.

Table 1: Comparison of Piperidine Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Piperidinecarboxylic Acid | C6H11NO2 | Lacks hydroxyethyl group; simpler structure |

| 1-(2-Hydroxypropyl)-4-piperidinecarboxylic Acid | C8H15NO3 | Similar hydroxy group but different alkyl chain |

| 1-(Aminoethyl)-4-piperidinecarboxylic Acid | C8H14N2O2 | Contains an amino group instead of hydroxy group |

The unique combination of functional groups in 1-(2-HE)-4-PCA hydrate enhances its solubility and reactivity compared to other piperidine derivatives. This distinctiveness allows it to participate in diverse biological interactions, setting it apart in pharmacological studies.

Case Studies and Experimental Evidence

Several studies have explored the biological activity of piperidine derivatives, including the following notable findings:

- Antimicrobial Activity : Research has demonstrated that certain piperidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed a minimum inhibitory concentration (MIC) of 2–4 μg/mL against M. tuberculosis, indicating strong activity against resistant strains .

- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity have revealed that some piperidine compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Q & A

Basic: What are the standard synthetic routes for 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid hydrate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Hydrolysis or alkylation of a piperidine precursor under acidic/basic conditions (e.g., HCl/dioxane at 20–50°C for 20–50 hours) .

- Step 2: Introduction of the hydroxyethyl group via nucleophilic substitution or coupling reactions, often using catalysts like Pd(OAc)₂ and ligands such as XPhos in inert atmospheres .

- Purification: Recrystallization from alcohol/water mixtures or column chromatography.

Optimization Parameters:

Basic: How is purity assessed for this compound, and what analytical techniques are prioritized?

Methodological Answer:

Purity is validated using:

- Titration: Acid-base titration with sodium hydroxide in alcohol to determine carboxylate content (98–102% purity range) .

- Chromatography: HPLC with UV detection (C18 column, methanol/buffer mobile phase) to quantify impurities <0.1% .

- Spectroscopy: IR for functional group verification (e.g., –OH stretch at 3200–3600 cm⁻¹) and ¹H/¹³C NMR for structural confirmation .

Critical Note: Always dry samples before analysis to exclude hydrate-related variability .

Advanced: How can conflicting purity data from titration and HPLC be resolved?

Methodological Answer:

Discrepancies arise from:

- Hydrate Variability: Titration measures carboxylate content but may not distinguish hydrate vs. anhydrous forms.

- Impurity Interference: HPLC detects non-ionic impurities (e.g., byproducts) missed by titration .

Resolution Protocol:

Perform thermogravimetric analysis (TGA) to quantify hydrate water content.

Cross-validate with Karl Fischer titration for moisture.

Use ¹H NMR to confirm the hydroxyethyl group’s integrity .

Advanced: What computational strategies aid in designing efficient synthetic pathways?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways .

- Machine Learning: Train models on existing reaction datasets to prioritize conditions (e.g., solvent, catalyst) for higher yields .

- Feedback Loops: Integrate experimental data (e.g., failed reactions) to refine computational predictions iteratively .

Example Workflow:

Simulate nucleophilic attack energetics for hydroxyethyl group addition.

Validate predictions via small-scale trials (1–5 mmol).

Basic: How should hygroscopicity be managed during storage and handling?

Methodological Answer:

- Storage: Use desiccators with silica gel or molecular sieves at 2–8°C .

- Handling: Perform weigh-outs in gloveboxes under nitrogen. Pre-dry glassware at 100°C for 1 hour .

Advanced: How to design stability studies under thermal and pH stress?

Methodological Answer:

- Thermal Stress: Heat samples at 40–60°C for 1–4 weeks; monitor degradation via HPLC .

- pH Stress: Incubate in buffers (pH 1–13) at 25°C for 24–72 hours. Quench reactions and analyze for hydrolysis products .

- Light Exposure: Use ICH Q1B guidelines for photostability testing .

Key Metrics:

| Condition | Degradation Threshold |

|---|---|

| Thermal | ≤5% impurity increase |

| pH 1–3 | Hydrolysis of ester groups |

Advanced: What mechanistic approaches elucidate reaction pathways in derivative synthesis?

Methodological Answer:

- Kinetic Studies: Monitor intermediate formation via in-situ FTIR or LC-MS .

- Isotopic Labeling: Use ¹⁸O-labeled water to track hydroxyl group incorporation .

- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to identify reactive intermediates .

Basic: Which solvents are optimal for recrystallization?

Methodological Answer:

- Preferred Solvents: Ethanol/water (7:3 v/v) or acetone/hexane mixtures .

- Avoid: Dichloromethane (poor solubility for polar intermediates) .

Advanced: How to address low solubility in aqueous buffers for biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤10%) or cyclodextrins to enhance solubility .

- pH Adjustment: Ionize the carboxylate group by preparing sodium salts (pH >8) .

Advanced: What strategies validate the hydrate form versus anhydrous contamination?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.